![molecular formula C32H56N2P2Pd B578118 Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) CAS No. 1233717-68-4](/img/structure/B578118.png)
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is an organometallic compound widely used as a catalyst in various organic synthesis reactions. This compound is particularly known for its effectiveness in cross-coupling reactions, such as Suzuki, Negishi, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions . Its chemical formula is C32H56N2P2Pd, and it is often utilized in both academic research and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) primarily targets the aryl halides in organic compounds . The role of these targets is crucial in the formation of carbon-carbon bonds during cross-coupling reactions .
Mode of Action
The compound interacts with its targets by acting as a catalyst in various cross-coupling reactions . It facilitates the coupling of aryl halides with other organic compounds, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the cross-coupling biochemical pathways . These pathways involve the formation of carbon-carbon bonds, which are essential for the synthesis of a wide range of organic compounds . The downstream effects include the production of complex organic compounds from simpler ones .
Pharmacokinetics
Its impact on bioavailability is significant in the context of chemical reactions, as it facilitates the formation of new compounds .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, including those with 5- and 6-membered heteroaryl chlorides .
Preparation Methods
The synthesis of Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) typically involves the reaction of di-tert-butyl(4-dimethylaminophenyl)phosphine with a palladium precursor. One common method includes the use of palladium(II) chloride as the palladium source. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually refluxed in a suitable solvent like toluene at elevated temperatures . After the reaction is complete, the product is purified through techniques such as column chromatography.
Chemical Reactions Analysis
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) primarily undergoes cross-coupling reactions. These reactions include:
Suzuki Coupling: Involves the reaction of aryl halides with aryl boronic acids in the presence of a base.
Negishi Coupling: Involves the reaction of organozinc compounds with aryl halides.
Heck Reaction: Involves the reaction of aryl halides with alkenes.
Sonogashira Coupling: Involves the reaction of aryl halides with terminal alkynes.
Buchwald-Hartwig Coupling: Involves the reaction of aryl halides with amines.
Common reagents used in these reactions include bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or dimethylformamide. The major products formed are typically biaryl compounds, alkenes, or alkynes, depending on the specific reaction conditions.
Scientific Research Applications
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is unique due to its high stability and reactivity in cross-coupling reactions. Similar compounds include:
Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II): Another palladium-based catalyst used in similar reactions.
Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II): Known for its effectiveness in cross-coupling reactions.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A related compound with similar applications but different reactivity and stability profiles.
These compounds share similar applications but differ in their ligand structures, which can influence their catalytic properties and suitability for specific reactions.
Properties
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H28NP.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;/h2*9-12H,1-8H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOQURGNAWORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233717-68-4 |
Source


|
| Record name | Bis[di-tert-butyl-(4-dimethyl-aminophenyl)phosphine]Palladium (0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
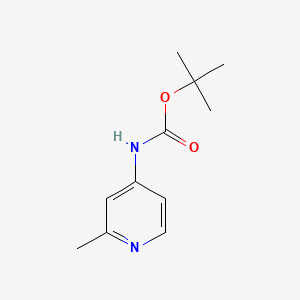
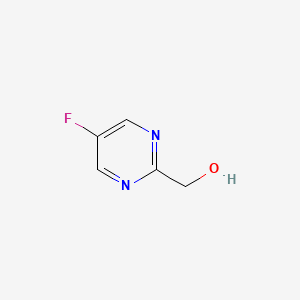
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)

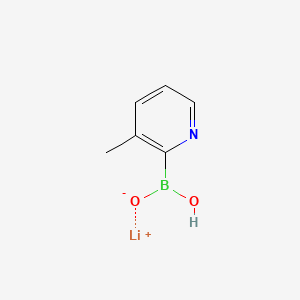
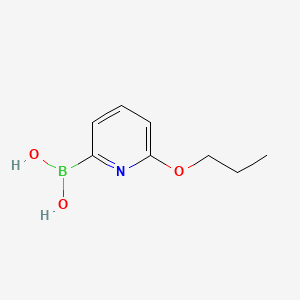
![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)
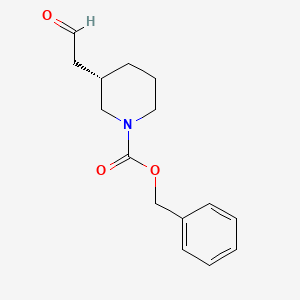


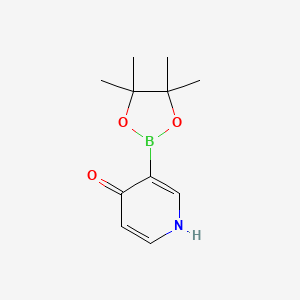


![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)
